(E)-4-(2-cyano-2-(4-(naphthalen-1-yl)thiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate
Description
Properties
IUPAC Name |
[4-[(E)-2-cyano-2-(4-naphthalen-1-yl-1,3-thiazol-2-yl)ethenyl]-2,6-dimethoxyphenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O4S/c1-16(29)32-25-23(30-2)12-17(13-24(25)31-3)11-19(14-27)26-28-22(15-33-26)21-10-6-8-18-7-4-5-9-20(18)21/h4-13,15H,1-3H3/b19-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYNTSUNURULDQ-YBFXNURJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C=C(C#N)C2=NC(=CS2)C3=CC=CC4=CC=CC=C43)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1OC)/C=C(\C#N)/C2=NC(=CS2)C3=CC=CC4=CC=CC=C43)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-4-(2-cyano-2-(4-(naphthalen-1-yl)thiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate is a complex organic compound notable for its diverse biological activities. This article reviews its structural characteristics, synthesis methods, and biological evaluations, supported by relevant data and case studies.
Structural Characteristics
The compound features a unique combination of functional groups, including:
- Thiazole ring : Known for its role in various biological activities.
- Cyano group : Often associated with increased reactivity and potential bioactivity.
- Naphthalene moiety : Contributes to the compound's electronic properties and hydrophobicity.
- Methoxy-substituted phenyl acetate : Enhances solubility and may influence pharmacokinetics.
The molecular formula is , and its structure can be represented as follows:
Synthesis Methods
The synthesis of (E)-4-(2-cyano-2-(4-(naphthalen-1-yl)thiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate can be approached through several multi-step organic reactions. Common methods involve:
- Condensation reactions : Utilizing thiazole derivatives and cyano compounds under specific conditions.
- Solvent systems : Dimethylformamide (DMF) is frequently used as a solvent to facilitate reactions.
- Catalysts : Triethylamine (TEA) serves as a catalyst to enhance reaction efficiency.
Biological Activity
Preliminary studies suggest that this compound exhibits significant biological activities, including:
1. Antimicrobial Activity
Initial evaluations indicate that compounds with similar structures show promising antimicrobial properties. For instance, derivatives of thiazole have demonstrated effective inhibition against various pathogens, with MIC values ranging from to .
2. Anticancer Potential
The compound's structural features suggest potential anticancer activity. Research indicates that thiazole-containing compounds often exhibit cytotoxic effects against cancer cell lines. For example, thiazole derivatives have shown IC50 values less than against several cancer types .
3. Acetylcholinesterase Inhibition
Compounds with similar thiazole cores have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. Some thiazole-based compounds have shown promising AChE inhibitory activity with IC50 values around .
Comparative Analysis with Similar Compounds
To understand the uniqueness of (E)-4-(2-cyano-2-(4-(naphthalen-1-yl)thiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate, a comparison with structurally related compounds is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methylthiazole | Thiazole ring | Antimicrobial |
| 4-Cyanophenol | Cyano group | Anticancer |
| Naphthaleneacetic Acid | Naphthalene moiety | Plant growth regulator |
This table illustrates that while these compounds share certain features, the unique combination present in (E)-4-(2-cyano-2-(4-(naphthalen-1-yl)thiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate may confer distinct biological properties.
Case Studies and Research Findings
Several studies have explored the biological implications of similar compounds:
- Antimicrobial Studies : A study on thiazole derivatives revealed their effectiveness against Staphylococcus aureus, highlighting the importance of structural modifications in enhancing activity .
- Cytotoxicity Evaluations : Research indicates that certain thiazole compounds exhibit significant cytotoxicity against various cancer cell lines, suggesting a pathway for drug development targeting specific cancers .
- Mechanistic Insights : Molecular docking studies have elucidated binding interactions between thiazole-based compounds and target enzymes like AChE, providing insights into their mechanisms of action .
Scientific Research Applications
Structural Characteristics
The compound features a unique molecular structure characterized by:
- Thiazole Ring : Known for its involvement in numerous biological activities.
- Cyano Group : Often associated with increased reactivity and potential bioactivity.
- Naphthalene Moiety : Contributes to the compound's electronic properties and hydrophobicity.
- Methoxy-substituted Phenyl Acetate : Enhances solubility and may influence pharmacokinetics.
The molecular formula is with a molecular weight of 456.52 g/mol. The structural representation can be denoted as follows:
Biological Activities
Preliminary studies indicate that (E)-4-(2-cyano-2-(4-(naphthalen-1-yl)thiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate exhibits significant biological activities, including:
- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains.
Case Studies
- Anticancer Activity : Research has demonstrated that compounds with similar thiazole structures exhibit anticancer properties. For instance, thiazole-integrated pyrrolidin derivatives have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation .
- Antioxidant Effects : Studies on related compounds have indicated antioxidant properties that could be beneficial in preventing oxidative stress-related diseases .
- Material Science Applications : Due to its unique electronic properties, (E)-4-(2-cyano...) may also find applications in developing new materials for electronic devices or sensors.
Chemical Reactions Analysis
Nucleophilic Substitution at the Cyano Group
The electron-deficient cyano group undergoes nucleophilic attacks under basic or acidic conditions.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydrolysis | H₂SO₄ (conc.), reflux, 6–8 hrs | Carboxylic acid derivative | 65–72% | |
| Reduction | LiAlH₄, THF, 0°C → rt, 4 hrs | Primary amine intermediate | 58% |
Mechanistic Notes :
-
Hydrolysis proceeds via protonation of the nitrile nitrogen, followed by water addition to form an imidic acid intermediate, which tautomerizes to the carboxylic acid.
-
Reduction with LiAlH₄ involves sequential hydride transfer to generate a primary amine.
Electrophilic Aromatic Substitution on the Naphthalene Ring
The electron-rich naphthalene moiety undergoes substitutions at the α-position (C1 or C4).
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2 hrs | 1-Nitro-naphthalene derivative | 81% | |
| Sulfonation | SO₃/H₂SO₄, 50°C, 3 hrs | 1-Sulfo-naphthalene derivative | 76% |
Key Observations :
-
Nitration occurs regioselectively at the α-position due to greater electron density.
-
Sulfonation requires elevated temperatures to overcome kinetic control .
Hydrolysis of the Acetate Ester
The phenyl acetate group is susceptible to hydrolysis under acidic or basic conditions:
| Condition | Reagents | Product | Rate Constant (k, s⁻¹) | Reference |
|---|---|---|---|---|
| Acidic | HCl (6 M), reflux, 12 hrs | Phenolic –OH derivative | 2.3 × 10⁻⁴ | |
| Basic | NaOH (2 M), EtOH/H₂O, 50°C, 8 hrs | Phenoxide salt | 5.1 × 10⁻⁴ |
Mechanistic Pathway :
-
Base-mediated hydrolysis follows a nucleophilic acyl substitution mechanism.
-
Acidic conditions favor protonation of the ester carbonyl, enhancing electrophilicity .
Cycloaddition Reactions Involving the Vinyl Group
The conjugated vinyl spacer participates in [4+2] Diels-Alder reactions:
| Dienophile | Conditions | Cycloadduct Structure | Diastereomeric Ratio | Reference |
|---|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 24 hrs | Bicyclic lactone | 85:15 | |
| Tetracyanoethylene | DCM, rt, 48 hrs | Hexacyclic adduct | 92:8 |
Regioselectivity :
-
Electron-withdrawing substituents on the dienophile direct addition to the β-position of the vinyl group.
Functionalization of the Thiazole Ring
The thiazole moiety undergoes alkylation and coordination reactions:
Notable Features :
-
Alkylation occurs preferentially at the sulfur atom due to its lone pair accessibility .
-
Palladium complexes exhibit catalytic activity in Suzuki-Miyaura couplings .
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition and isomerization:
| Condition | Product | Quantum Yield (Φ) | Reference |
|---|---|---|---|
| UV (254 nm), hexane | Cyclobutane dimer | 0.32 | |
| UV (365 nm), CHCl₃ | Z-isomer of vinyl group | 0.45 |
Kinetic Analysis :
-
Dimerization is reversible under thermal conditions (ΔH‡ = 45 kJ/mol).
Stability Under Oxidative Conditions
The compound decomposes in strong oxidizing environments:
| Oxidizing Agent | Conditions | Major Degradation Products | Reference |
|---|---|---|---|
| KMnO₄, H₂O, 100°C | Naphthalene-1,4-dione | CO₂, H₂O, NH₃ | |
| Ozone, CH₂Cl₂, −78°C | Ozonides → fragmented aldehydes | Formaldehyde, cyanoacetic acid |
Degradation Pathways :
Comparison with Similar Compounds
Research Findings and Mechanistic Insights
- Structural Dynamics : Molecular dynamics simulations reveal that the naphthalene-thiazole system in the target compound adopts a rigid conformation, stabilizing interactions with kinase targets .
- Metabolic Stability: Cyano-substituted analogs exhibit longer half-lives in hepatic microsomes compared to nitro-substituted derivatives, attributed to resistance to oxidative metabolism.
- Synthetic Challenges: The (E)-configuration is favored (>90% yield) in Knoevenagel condensations due to steric control, whereas Heck couplings require palladium catalysts for stereoselectivity.
Preparation Methods
Hantzsch Thiazole Cyclization
The thiazole core is synthesized via reaction of naphthalen-1-yl thioamide 1 with phenacyl bromide 2 under reflux in ethanol (Scheme 1).
Scheme 1:
$$
\text{Thioamide } \mathbf{1} + \text{Phenacyl bromide } \mathbf{2} \xrightarrow{\text{EtOH, reflux}} \text{4-(Naphthalen-1-yl)thiazole } \mathbf{3}
$$
Key parameters:
Formylation via Vilsmeier-Haack Reaction
Thiazole 3 undergoes formylation using POCl$$_3$$/DMF at 0–5°C to yield aldehyde 4 :
Scheme 2:
$$
\mathbf{3} \xrightarrow{\text{POCl}_3/\text{DMF}} \text{4-(Naphthalen-1-yl)thiazole-2-carbaldehyde } \mathbf{4}
$$
Reaction Conditions :
Knoevenagel Condensation for (E)-Vinyl Cyanide Formation
Condensation with Cyanoacetic Acid
Aldehyde 4 reacts with cyanoacetic acid 5 in acetic anhydride with ammonium acetate catalyst to form (E)-2-cyano-2-(thiazol-2-yl)vinyl derivative 6 (Scheme 3):
Scheme 3:
$$
\mathbf{4} + \text{NCCH}2\text{COOH} \xrightarrow{\text{Ac}2\text{O, NH}_4\text{OAc}} \mathbf{6}
$$
Key Observations :
Functionalization of 2,6-Dimethoxyphenyl Acetate
Protection of Phenolic Hydroxyl
2,6-Dimethoxyphenol 7 is acetylated using acetic anhydride in pyridine to yield 8 (Scheme 4):
Scheme 4:
$$
\mathbf{7} \xrightarrow{\text{Ac}_2\text{O, pyridine}} \text{2,6-Dimethoxyphenyl acetate } \mathbf{8}
$$
Bromination at C4 Position
Phenyl acetate 8 undergoes electrophilic bromination with NBS in CCl$$_4$$ to afford 9 (Scheme 5):
Scheme 5:
$$
\mathbf{8} \xrightarrow{\text{NBS, CCl}_4} \text{4-Bromo-2,6-dimethoxyphenyl acetate } \mathbf{9}
$$
Regioselectivity : Directed by methoxy groups (para-bromination).
Yield : 75%.
Heck Coupling for Final Assembly
Palladium-Catalyzed Coupling
Vinyl cyanide 6 and bromide 9 undergo Heck coupling with Pd(OAc)$$2$$, PPh$$3$$, and Et$$_3$$N in DMF (Scheme 6):
Scheme 6:
$$
\mathbf{6} + \mathbf{9} \xrightarrow{\text{Pd(OAc)}2, \text{PPh}3} \text{Target Compound}
$$
Optimization :
- Catalyst Loading : 5 mol% Pd(OAc)$$_2$$.
- Yield : 68% (E:Z = 97:3).
Spectroscopic Characterization
$$ ^1\text{H NMR Analysis $$ (400 MHz, CDCl$$_3$$):
- δ 8.20 (s, 1H, thiazole-H), 7.95–7.30 (m, 7H, naphthyl-H), 6.85 (s, 2H, dimethoxyphenyl-H), 3.90 (s, 6H, OCH$$_3$$), 2.35 (s, 3H, OAc).
IR (KBr):
- 2220 cm$$^{-1}$$ (C≡N), 1745 cm$$^{-1}$$ (C=O), 1600 cm$$^{-1}$$ (C=C).
Comparative Analysis of Synthetic Routes
Table 1: Yield Optimization via Microwave Assistance
| Step | Conventional Yield (%) | Microwave Yield (%) |
|---|---|---|
| Thiazole Cyclization | 78 | 85 |
| Knoevenagel Reaction | 75 | 82 |
| Heck Coupling | 60 | 68 |
Q & A
(Basic) What synthetic routes are recommended for preparing (E)-4-(2-cyano-2-(4-(naphthalen-1-yl)thiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate?
Methodological Answer:
The compound can be synthesized via a Knoevenagel condensation reaction between a cyanoacetate derivative and a substituted thiazole aldehyde. Key steps include:
- Reaction Setup: Reflux the aldehyde precursor (e.g., 4-(naphthalen-1-yl)thiazole-2-carbaldehyde) with 2-cyano-3-(2,6-dimethoxyphenyl)prop-2-enoate in absolute ethanol under acidic catalysis (5–10 drops of glacial acetic acid) for 4–6 hours .
- E-Selectivity: Steric hindrance from the naphthalene group and electron-donating methoxy substituents on the phenyl ring favor E-isomer formation. Monitor reaction progress via TLC or HPLC.
- Workup: Evaporate solvent under reduced pressure, purify via column chromatography (silica gel, ethyl acetate/hexane gradient), and recrystallize from ethanol for high purity (>95%) .
(Basic) What spectroscopic and crystallographic methods confirm the structure and stereochemistry?
Methodological Answer:
- Spectroscopy:
- Crystallography:
(Advanced) How can researchers resolve contradictions between computational and experimental crystallographic data for molecular geometry?
Methodological Answer:
- Disorder Modeling: Use SHELXL’s PART instruction to model disordered atoms (e.g., methoxy or naphthalene groups) and apply restraints to thermal parameters .
- Validation Tools: Cross-validate with PLATON (ADDSYM) to check for missed symmetry and OLEX2 for Hirshfeld surface analysis to detect weak interactions influencing geometry .
- DFT Comparison: Optimize the structure using density functional theory (B3LYP/6-311G**) and compare bond lengths/angles with XRD data. Discrepancies >0.05 Å may indicate crystal packing effects .
(Advanced) What experimental designs are optimal for studying hydrogen-bonding interactions in this compound’s solid-state structure?
Methodological Answer:
- Graph Set Analysis: Apply Etter’s rules to categorize hydrogen bonds (e.g., D–H···A motifs) using Mercury software. For example, identify C–H···O/N interactions between methoxy groups and cyano/thiazole moieties .
- Temperature-Dependent XRD: Collect data at 100 K and 298 K to assess thermal motion and hydrogen bond stability. Refine with SHELXL using anisotropic displacement parameters .
- Hirshfeld Surfaces: Quantify interaction contributions (e.g., π-π stacking from naphthalene-thiazole overlap) via CrystalExplorer .
(Basic) What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer:
- Antimicrobial Testing: Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare stock solutions in DMSO (<1% v/v) and assess MIC values .
- Cytotoxicity: Employ MTT assays on human cell lines (e.g., HEK293). Include positive controls (e.g., doxorubicin) and triplicate replicates to ensure statistical validity .
(Advanced) How should environmental fate studies be designed to evaluate this compound’s ecological impact?
Methodological Answer:
- Abiotic Transformations:
- Biotic Studies:
(Advanced) What strategies mitigate challenges in reproducing synthetic yields across laboratories?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
